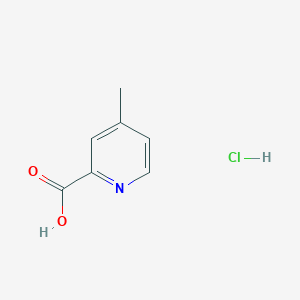

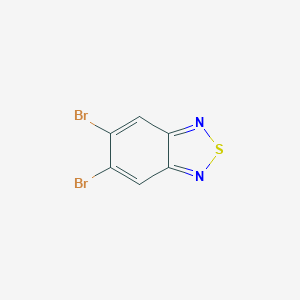

5,6-Dibromo-2,1,3-benzothiadiazole

Overview

Description

5,6-Dibromo-2,1,3-benzothiadiazole is a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole involves the use of 5,6-difluoro-2,3-diamine dihydrochloric acid via 5,6-difluoro-4,7-dibromobenzo .Molecular Structure Analysis

The molecular formula of 5,6-Dibromo-2,1,3-benzothiadiazole is C6H2Br2N2S . The structure of the benzothiadiazole ring suggests a quinonoid character .Chemical Reactions Analysis

Extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors. This introduces better electron affinity and further lowers the band gap of the semiconducting materials .Scientific Research Applications

Optoelectronic Applications

5,6-Dibromo-2,1,3-benzothiadiazole derivatives are used in optoelectronic applications . They are part of light-emitting conjugated organic compounds, which have adjustable optoelectronic properties. These properties make them suitable for use in field-effect transistors, sensors, light-emitting diodes, and photovoltaic cells .

Organic Light-Emitting Diodes (OLEDs)

5,6-Dibromo-2,1,3-benzothiadiazole and its derivatives are used in the molecular construction of organic light-emitting diodes . They are important acceptor units used in the development of photoluminescent compounds .

Organic Solar Cells

5,6-Dibromo-2,1,3-benzothiadiazole is used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells . The fluorination of this compound lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .

Organic Field-Effect Transistors (OFETs)

This compound is also used in the synthesis of polymers for high mobility OFETs . The strong electron-withdrawing ability of 5,6-Dibromo-2,1,3-benzothiadiazole improves the electronic properties of the resulting organic materials .

Conducting Polymers for Organic Electronics

5,6-Dibromo-2,1,3-benzothiadiazole is used as a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .

Solid-State Emitters

2,1,3-benzothiadiazole derivatives, including 5,6-Dibromo-2,1,3-benzothiadiazole, are promising candidates for efficient solid-state emitters due to their strong electron-withdrawing effect, highly polarized properties, and easy crystallinity .

Mechanism of Action

Target of Action

5,6-Dibromo-2,1,3-benzothiadiazole is primarily used as a building block in the synthesis of organic semiconductors . Its primary targets are the electron-rich components of these semiconductors, where it acts as an electron-withdrawing unit .

Mode of Action

The compound interacts with its targets through π-π stacking interactions . The presence of bromine atoms on the benzothiadiazole ring enhances its electron-withdrawing nature, which allows it to interact effectively with electron-rich components of the semiconductor .

Biochemical Pathways

By interacting with electron-rich components, it helps to lower the band gap of the semiconducting materials, thereby enhancing their performance .

Result of Action

The interaction of 5,6-Dibromo-2,1,3-benzothiadiazole with its targets results in the creation of semiconducting materials with a lower band gap . This can lead to improved performance of the semiconductors, including higher open-circuit voltage in organic photovoltaics .

Action Environment

The action of 5,6-Dibromo-2,1,3-benzothiadiazole can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its interaction with other components during the synthesis of semiconductors . Additionally, the temperature and other conditions of the reaction environment can also impact the efficacy and stability of the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,6-dibromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDGOHYQUCNHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453175 | |

| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromo-2,1,3-benzothiadiazole | |

CAS RN |

18392-81-9 | |

| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.